![molecular formula C22H15ClN4O3S B2854309 N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide CAS No. 1226443-52-2](/img/no-structure.png)

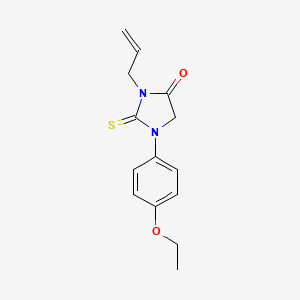

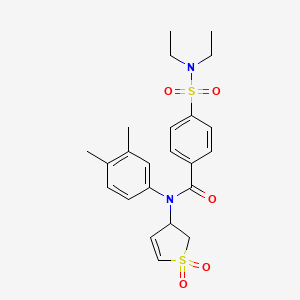

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Antioxidant Potential and Radical Scavenging Activity

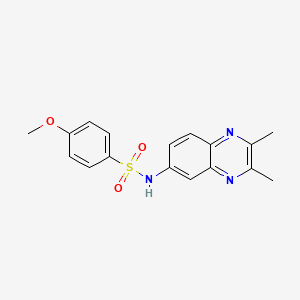

A study investigated the antioxidant capacity of capsaicin analogs, which share structural similarities with N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, using DFT methods. The research aimed to understand their mechanism of action in polar and nonpolar mediums, highlighting their potential as antioxidants in various environments (Yancheva et al., 2020).

Antimicrobial Activity

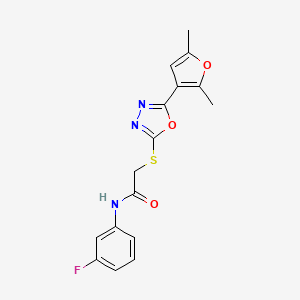

Research on novel pyrimidine and fused pyrimidine derivatives, including structures related to N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, explored their synthesis and evaluated their potential antimicrobial activities. The study contributes to the development of new antimicrobial agents (Mahmoud et al., 2011).

Synthesis and Chemical Properties

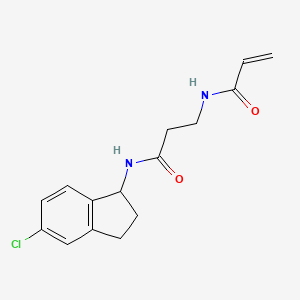

A report on the synthesis of amino-substituted benzamide derivatives, including potential analogs of N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide, assessed their antioxidative properties. This research highlights the compound's significance in developing potent antioxidant agents through structural modification and analysis (Perin et al., 2018).

Applications in Material Science

Investigations into benzimidazole and benzothiazole conjugated Schiff base demonstrated their utility as fluorescent sensors for metal ions, showcasing the broader applicability of structurally related compounds in sensing technologies and material science applications (Suman et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide involves the reaction of 4-methoxybenzylamine with 3-(6-bromo-3-pyridazinyl)benzoic acid, followed by the reaction of the resulting intermediate with 4-methoxyphenol in the presence of a coupling agent.", "Starting Materials": [ "4-methoxybenzylamine", "3-(6-bromo-3-pyridazinyl)benzoic acid", "4-methoxyphenol", "coupling agent" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 3-(6-bromo-3-pyridazinyl)benzoic acid in the presence of a coupling agent to form N-(4-methoxybenzyl)-3-(6-bromo-3-pyridazinyl)benzamide intermediate.", "Step 2: The intermediate from step 1 is then reacted with 4-methoxyphenol in the presence of a coupling agent to form the final product, N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide." ] } | |

Número CAS |

1226443-52-2 |

Nombre del producto |

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide |

Fórmula molecular |

C22H15ClN4O3S |

Peso molecular |

450.9 |

Nombre IUPAC |

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |

Clave InChI |

UMDHBGHROAQGHP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2854226.png)

![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)

![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2854229.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2854231.png)

![Benzo[d]thiazol-6-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2854232.png)

![Benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2854237.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2854238.png)

![2-isopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2854240.png)

![N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2854247.png)